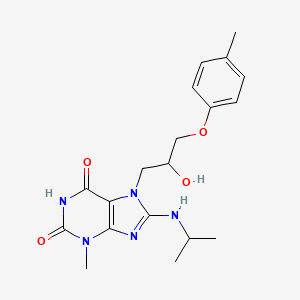![molecular formula C27H24N2O4 B2917233 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 297160-47-5](/img/structure/B2917233.png)
11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The phenyl ring is functionalized with hydroxy and methoxy groups via electrophilic aromatic substitution reactions.
- Common reagents include methanol and hydroxylating agents under acidic or basic conditions.
Attachment of the Phenylcarbonyl Group
- The phenylcarbonyl group is introduced through Friedel-Crafts acylation, using reagents such as benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: with appropriate safety measures.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Quality control: to ensure consistency and compliance with regulatory standards.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Dibenzo[b,e][1,4]diazepin-1-one Core
- Starting with a suitable dibenzo[b,e][1,4]diazepine precursor, the core structure is formed through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases to facilitate ring closure.
化学反应分析
Types of Reactions
-
Oxidation
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
- This reaction can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
- The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- This reaction can yield alcohol derivatives of the compound.
-
Substitution
- The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
- Common reagents include sodium hydride and the desired nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts acylation.
Solvents: Methanol, dichloromethane, ethanol.
Major Products Formed
Oxidized Derivatives: Quinones, ketones.
Reduced Derivatives: Alcohols.
Substituted Derivatives: Amines, thiols.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of diazepine derivatives in various chemical reactions.
Biology
Enzyme Inhibition Studies: Potential inhibitor of enzymes due to its structural similarity to biologically active molecules.
Receptor Binding Studies: Used in research to study binding affinities to various biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific chemical properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial chemical reactions.
作用机制
The mechanism of action of 11-(4-hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepine core allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Diazepam: A well-known diazepine derivative used as an anxiolytic and sedative.
Clonazepam: Another diazepine derivative with anticonvulsant properties.
Lorazepam: Used for its anxiolytic and sedative effects.
Uniqueness
11-(4-Hydroxy-3-methoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other diazepine derivatives, it features a combination of hydroxy, methoxy, and phenylcarbonyl groups, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-benzoyl-6-(4-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-33-24-15-17(11-13-22(24)30)26-25-20(8-5-9-23(25)31)28-21-14-18(10-12-19(21)29-26)27(32)16-6-3-2-4-7-16/h2-4,6-7,10-15,26,28-30H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEHLXZIOVCQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Chloro-2-methylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2917151.png)




![2-Amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2917157.png)


![Tert-butyl 4-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2917166.png)
![2-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B2917167.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2917170.png)

